molecular formula C9H10Cl2N2O2S B1389152 (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride CAS No. 1022092-71-2

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Cat. No.: B1389152
CAS No.: 1022092-71-2
M. Wt: 281.16 g/mol
InChI Key: DJWYWUZDVAYUGA-UHFFFAOYSA-N
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Description

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group at the 2-position and an acetic acid moiety at the 6-position of the benzothiazole ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is formed through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of Acetic Acid Moiety: The acetic acid group is introduced at the 6-position of the benzothiazole ring through a substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-benzothiazol-6-yl)-ethanone
  • 3-(2-Amino-benzothiazol-6-yl)-propionic acid
  • 2-Amino-6-ethoxy-benzothiazole

Uniqueness

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is unique due to the presence of both an amino group and an acetic acid moiety on the benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.2ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;;/h1-3H,4H2,(H2,10,11)(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYWUZDVAYUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride
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